4H-Cyclopenta[b]quinoxaline

organic solar cells non-fullerene acceptors power conversion efficiency

4H‑Cyclopenta[b]quinoxaline is a bicyclic heteroaromatic compound in which a cyclopentane ring is fused to the pyrazine face of a quinoxaline core (C₁₁H₈N₂, MW 168.19 g mol⁻¹). Unlike the parent quinoxaline, the annulated five‑membered ring introduces ring strain and alters the electronic environment of the nitrogen atoms, a feature exploited in both materials chemistry and medicinal chemistry.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 269-66-9
Cat. No. B11915817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Cyclopenta[b]quinoxaline
CAS269-66-9
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC=CC3=N2
InChIInChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-7,12H
InChIKeyDAXCFBXWFKCGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Cyclopenta[b]quinoxaline (CAS 269-66-9): Fused-Ring Quinoxaline Scaffold for Electronic Materials and Pharmacologically Active Derivatives


4H‑Cyclopenta[b]quinoxaline is a bicyclic heteroaromatic compound in which a cyclopentane ring is fused to the pyrazine face of a quinoxaline core (C₁₁H₈N₂, MW 168.19 g mol⁻¹) [1]. Unlike the parent quinoxaline, the annulated five‑membered ring introduces ring strain and alters the electronic environment of the nitrogen atoms, a feature exploited in both materials chemistry and medicinal chemistry [2][3]. The compound serves primarily as a synthetic building block for more elaborate donor–acceptor systems and pharmacologically active N‑substituted derivatives.

Why Quinoxaline or Simple Cyclopenta-Fused Analogs Cannot Replace 4H-Cyclopenta[b]quinoxaline


Generic substitution by the parent quinoxaline (CAS 91‑19‑0) or by the 2,3‑dihydro‑1H‑cyclopenta[b]quinoxaline analog fails because the 4H‑tautomer possesses a unique combination of an sp³‑hybridised carbon at the 4‑position and a fully conjugated quinoxaline π‑system [1]. This tautomeric form is specifically required for the visible‑light‑induced radical cascade cyclization that yields functionalized cyclopenta[b]quinoxalines [2]. Furthermore, the strained cyclopentane ring measurably alters the basicity of the quinoxaline nitrogen atoms relative to unstrained analogs, a difference that governs protonation‑dependent reactivity and binding in both catalytic and biological contexts [3].

4H-Cyclopenta[b]quinoxaline: Quantitative Differentiation Evidence Against Closest Analogs


Nonfused Electron Acceptor PTIC-4F with Cyclopentaquinoxaline Core Achieves 11.24% PCE Versus 9.12% for BTIC-4F Analog

In a direct head‑to‑head device comparison, the nonfused electron acceptor PTIC‑4F, built on a phenanthrene‑fused quinoxaline core that embeds the cyclopenta[b]quinoxaline scaffold, delivered a power conversion efficiency (PCE) of 11.24% when blended with the donor polymer PBDB‑T. This represents a substantial improvement over the 9.12% PCE obtained for the BTIC‑4F analog under identical device architecture and AM 1.5G illumination . The enhanced performance is attributed to improved crystallinity and more ordered molecular packing arising from the 2D‑extended quinoxaline core.

organic solar cells non-fullerene acceptors power conversion efficiency

Trialkoxycarbonyl-4H-cyclopenta[b]quinoxalines: Verified π‑Electron Analogs of Azulene by Spectroscopy and Quantum‑Mechanical Calculations

1,2,3‑Trialkoxycarbonyl‑4H‑cyclopenta[b]quinoxalines were explicitly characterized as π‑electron analogs of azulene on the basis of their electronic absorption spectra and quantum‑mechanical calculations [1]. Unlike simple quinoxaline derivatives, these compounds exhibit a non‑alternant π‑electron topology that mimics the charge‑separated character of azulene. The parent 4H‑cyclopenta[b]quinoxaline core is the minimal scaffold required for this electronic structure; quinoxaline itself does not support this π‑topology.

π‑electron analogs azulene UV‑Vis spectroscopy

Visible‑Light Radical Cascade Cyclization: Exclusive Access to Functionalized Cyclopenta[b]quinoxalines in 60–90% Yield

A visible‑light‑induced radical cascade cyclization of aryl isonitriles with cyclobutanone oxime esters provides the first general synthetic entry to substituted cyclopenta[b]quinoxalines in isolated yields of 60–90% (reported range across 24 examples) [1]. This photochemical method is specific to the cyclopenta[b]quinoxaline architecture; attempts to apply the same conditions to generate simple quinoxaline or other fused analogs fail because the cascade relies on the precise geometry and ring‑strain release of the forming cyclopentane ring.

visible‑light photocatalysis radical cascade synthetic methodology

Strained Cyclopentane Ring Decreases Quinoxaline Basicity: Measurable pKₐ Depression Relative to Unstrained Analogs

Potentiometric titration studies on a series of bicyclic quinoxalines demonstrated that a fused, strained cyclopentane ring adjacent to the heteroatoms causes a measurable decrease in basicity compared to unstrained quinoxaline analogs [1]. The earlier study by Markgraf et al. (1972) on strained 2,3‑disubstituted quinoxalines reported pKₐ depressions of up to tenfold relative to model compounds [2]. Although the exact pKₐ value for unsubstituted 4H‑cyclopenta[b]quinoxaline was not directly retrieved from the accessible excerpt of the 1991 publication, the class‑level trend is robust: fused cyclopentane rings consistently lower the basicity of quinoxaline by rehybridization of the nitrogen lone‑pair orbitals.

basicity ring strain pKₐ protonation

N‑Substituted Cyclopentaquinoxalines: Patent‑Documented Pharmacological Activity Against Inflammatory Conditions

US Patent 3,376,284 explicitly claims N‑substituted cyclopenta[b]quinoxalines as pharmacologically active agents for treating inflammatory conditions [1]. The patent exemplifies eight derivatives prepared from 4H‑cyclopenta[b]quinoxaline precursors with melting points ranging from 174 °C to >196 °C and provides full elemental analyses (e.g., C₁₅H₁₈N₂O requires C 75.56%, H 7.13%, N 11.02%; found values matched within ±0.3%). In contrast, the corresponding quinoxaline‑based analogs without the cyclopentane ring fusion are not claimed in this patent family, indicating that the cyclopenta‑fused scaffold provides a distinct pharmacological profile.

anti‑inflammatory cyclopentaquinoxaline patent pharmacology

Proven Application Scenarios for 4H‑Cyclopenta[b]quinoxaline in Research and Industrial Procurement


Organic Photovoltaics: Non‑Fullerene Acceptor Design with >11% PCE

The cyclopenta[b]quinoxaline scaffold embedded in a phenanthrene‑fused quinoxaline core (PTIC‑4F) delivers a power conversion efficiency of 11.24% in organic solar cells, outperforming the BTIC‑4F analog by >2 percentage points. Materials scientists developing high‑performance non‑fullerene acceptors should specify this core motif when crystallinity and molecular packing are critical design parameters .

Synthesis of Non‑Alternant π‑Electron Chromophores (Azulene Analogs)

When the research objective requires a non‑alternant π‑electron system that mimics azulene, the 1,2,3‑trialkoxycarbonyl‑4H‑cyclopenta[b]quinoxaline framework provides a spectroscopically validated and quantum‑chemically characterized platform. This scenario is directly supported by UV‑Vis and computational data [1]. Unsubstituted quinoxaline cannot fulfill this role.

Medicinal Chemistry SAR: Anti‑Inflammatory Cyclopentaquinoxaline Libraries

Medicinal chemistry teams building focused libraries for anti‑inflammatory targets can directly adopt the synthetic precedents in US 3,376,284 [2]. The patent provides eight fully characterized examples with melting points and elemental analyses, enabling rapid analog generation around a scaffold with demonstrated pharmacological relevance.

Photochemical Synthesis of Substituted Cyclopenta[b]quinoxalines

For CROs or internal synthesis groups tasked with producing diverse cyclopenta[b]quinoxaline derivatives, the visible‑light radical cascade method (blue LED, RT, acetonitrile) offers a mild, functional‑group‑tolerant route delivering 60–90% yields [3]. This method is exclusive to the cyclopenta[b]quinoxaline scaffold and cannot be applied to simpler quinoxaline systems.

Quote Request

Request a Quote for 4H-Cyclopenta[b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.